

Tucatinib-d6 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Tucatinib-d6	
Cat. No.:	B15614363	Get Quote

In-Depth Technical Guide: Tucatinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tucatinib-d6**, a deuterated analog of Tucatinib. The information presented herein is intended to support research and development activities by providing key technical data, outlining its mechanism of action, and detailing relevant experimental contexts.

Core Compound Data: Tucatinib-d6

Quantitative data for **Tucatinib-d6** is summarized in the table below, providing a clear reference for its fundamental chemical properties.

Parameter	Value	Reference
Unlabeled CAS Number	937263-43-9	[1][2][3]
Molecular Formula	C26H18D6N8O2	[1][4]
Molecular Weight	Approximately 486.56 g/mol	[1][3][5][6][7]

Mechanism of Action and Signaling Pathway

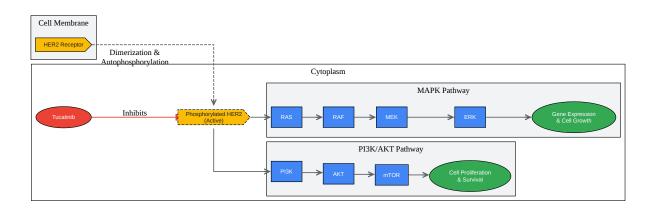
Tucatinib is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[2][8] Its deuterated form, **Tucatinib-d6**, is utilized in research settings, often as an internal standard for analytical assays. The mechanism of action



of the parent compound, Tucatinib, involves the reversible inhibition of HER2 phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][9]

In HER2-positive cancers, the overexpression of the HER2 receptor leads to the activation of downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[1][4][7] Tucatinib's targeted inhibition of HER2 phosphorylation effectively curtails the activation of these pathways, leading to a reduction in cell proliferation and the induction of apoptosis in HER2-expressing tumor cells.[3][4][5] The high selectivity of Tucatinib for HER2 over other members of the epidermal growth factor receptor (EGFR) family, such as EGFR, minimizes off-target effects.[6][10]

Below is a diagram illustrating the HER2 signaling pathway and the point of intervention by Tucatinib.



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Tucatinib's Inhibition of the HER2 Signaling Pathway.

Experimental Protocols and Workflows

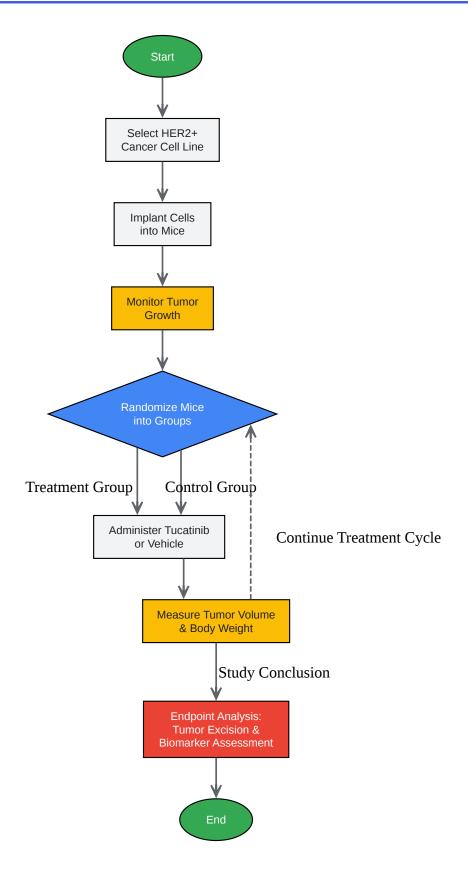
The preclinical and clinical evaluation of Tucatinib has involved a range of experimental methodologies to ascertain its efficacy and safety profile. A generalized workflow for a preclinical study assessing the in vivo efficacy of Tucatinib is outlined below.

General Preclinical In Vivo Efficacy Study Workflow

- Model Selection: HER2-positive cancer cell lines (e.g., BT-474) are used to establish xenograft models in immunocompromised mice.[6]
- Tumor Implantation: The selected cancer cells are implanted subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into control and treatment groups.
- Treatment Administration: Tucatinib, often in combination with other agents like trastuzumab and capecitabine, is administered orally to the treatment group, while the control group receives a vehicle.[6][11]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint Analysis: At the conclusion of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting, to assess the modulation of HER2 signaling pathways.[12]

The following diagram provides a visual representation of this experimental workflow.





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Generalized Preclinical In Vivo Efficacy Study Workflow for Tucatinib.



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